REACTION_CXSMILES
|
CNC([N:5]([S:14]([CH3:17])(=[O:16])=[O:15])[N:6]([S:10]([CH3:13])(=[O:12])=[O:11])[CH2:7][CH2:8]Cl)=O.[OH:18]CCNN.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>>[CH3:13][S:10]([N:6]([CH2:7][CH2:8][O:25][S:24]([CH3:23])(=[O:26])=[O:18])[NH:5][S:14]([CH3:17])(=[O:16])=[O:15])(=[O:12])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(NS(=O)(=O)C)CCOS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |